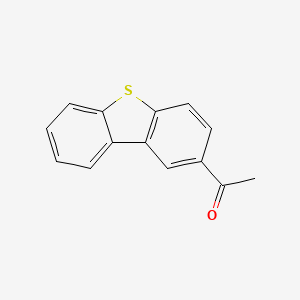

2-Acetyldibenzothiophene

Description

Properties

CAS No. |

22439-58-3 |

|---|---|

Molecular Formula |

C14H10OS |

Molecular Weight |

226.3 g/mol |

IUPAC Name |

1-dibenzothiophen-2-ylethanone |

InChI |

InChI=1S/C14H10OS/c1-9(15)10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-8H,1H3 |

InChI Key |

NTHRMQKFNGUJPH-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C32 |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C32 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetyldibenzothiophene and Analogues

Direct Acylation Routes

Direct acylation methods, particularly the Friedel-Crafts reaction, represent a primary and straightforward approach to introduce an acetyl group onto the dibenzothiophene (B1670422) scaffold. numberanalytics.commasterorganicchemistry.com The success of this method hinges on controlling the regioselectivity and optimizing reaction conditions to favor the desired isomer.

Friedel-Crafts Acylation of Dibenzothiophene: Regioselectivity and Optimization of Reaction Conditions

The Friedel-Crafts acylation of dibenzothiophene with acetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, predominantly yields 2-acetyldibenzothiophene. thieme-connect.de The reaction is typically conducted in a solvent like carbon disulfide. prepchem.com

A common procedure involves stirring dibenzothiophene and anhydrous aluminum chloride in carbon disulfide while adding a solution of acetyl chloride in the same solvent. prepchem.com The reaction is often exothermic, with the temperature rising during the addition. prepchem.com After a period of stirring, the reaction mixture is worked up by pouring it onto ice and extracting the product with a solvent like chloroform. prepchem.com Subsequent purification steps, such as distillation under vacuum and recrystallization from methanol, are employed to isolate the pure this compound. prepchem.com

The regioselectivity of the Friedel-Crafts acylation is a critical aspect. For dibenzothiophene, the substitution occurs preferentially at the 2-position. thieme-connect.dechemcess.com This is attributed to the electronic properties of the heterocyclic system. Further substitution on a dibenzothiophene already bearing an electron-withdrawing group at the C2 position, such as an acetyl group, will typically direct the next substituent to the C8 position. thieme-connect.de

The choice of catalyst and solvent significantly impacts the reaction's outcome. numberanalytics.com While aluminum chloride is a common and effective catalyst, others like ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be used, though they are generally less potent. numberanalytics.com The solvent can influence both the rate and selectivity of the reaction. numberanalytics.com Optimization of these parameters, along with temperature control, is crucial for maximizing the yield of the desired 2-acetylated product and minimizing the formation of byproducts. numberanalytics.comacs.orgnih.gov

| Reactant | Catalyst | Solvent | Acylating Agent | Key Observation | Reference |

|---|---|---|---|---|---|

| Dibenzothiophene | Anhydrous Aluminum Chloride | Carbon Disulfide | Acetyl Chloride | Predominant formation of this compound. | thieme-connect.deprepchem.com |

| Dibenzothiophene | Aluminum Chloride | Not Specified | Two equivalents of acid chloride | Major product is 2,8-diacyldibenzothiophene. | thieme-connect.de |

Investigation of Isomeric Byproducts in Direct Acylation

While the Friedel-Crafts acylation of dibenzothiophene is highly regioselective for the 2-position, the formation of isomeric byproducts can occur. thieme-connect.de Notably, 4-acetyldibenzothiophene (B15185307) has been identified as a potential byproduct in these reactions. thieme-connect.de The isolation and characterization of such isomers are essential for a complete understanding of the reaction's profile and for ensuring the purity of the desired 2-acetylated product. Although the 3- and 4-acyldibenzothiophenes are known to form in variable amounts, they are not typically isolated from the main reaction mixture. thieme-connect.de

Multistep Synthetic Pathways from Precursors

In addition to direct acylation, multistep synthetic sequences provide alternative and sometimes more controlled routes to this compound and its analogues. These pathways often involve the construction of the dibenzothiophene or a related benzothiophene (B83047) core from functionalized precursors.

Strategies for Preparing this compound via Intermediate Functionalization

Multistep syntheses can offer advantages in terms of regiochemical control and the ability to introduce a wider range of functional groups. youtube.comudel.edulibretexts.org These strategies often involve building the acetylated thiophene (B33073) ring onto a pre-existing benzene (B151609) derivative or constructing the entire heterocyclic system in a stepwise manner. For instance, a general approach to dibenzothiophenes involves the cyclization of α-arylsulfanyl cyclic ketones, followed by oxidation. thieme-connect.de While specific multistep routes to this compound are less commonly detailed in readily available literature compared to direct acylation, the principles of multistep synthesis allow for its conceptual design.

Synthesis of Related Acetylated Benzo[b]thiophene Derivatives

The synthesis of related acetylated benzo[b]thiophene derivatives provides valuable insights into the chemistry of acetylated sulfur heterocycles. One notable method involves the synthesis of 2-acetylbenzo[b]thiophenes from commercially available aromatic halides. thieme-connect.com For example, 2-chlorobenzaldehyde (B119727) can react with 2-mercaptoacetone in the presence of a base like potassium carbonate in water to yield 2-acetylbenzo[b]thiophene in high yield. thieme-connect.com This method is advantageous as it uses water as a solvent and avoids the use of hygroscopic aluminum chloride or organolithium reagents. thieme-connect.com

Another reported method for synthesizing 2-acetylbenzo[b]thiophene derivatives starts with 2-chlorobenzaldehyde, which is treated with tert-butyl mercaptan to form an intermediate that is then converted to a disulfide. tcichemicals.com Subsequent reaction with acetylacetone (B45752) and chloroacetone (B47974) yields the desired 2-acetylbenzo[b]thiophene. tcichemicals.com

| Starting Material | Reagents | Solvent | Key Features | Reference |

|---|---|---|---|---|

| 2-Chlorobenzaldehyde | 2-Mercaptoacetone, Potassium Carbonate | Water | High yield, environmentally friendly solvent, avoids harsh reagents. | thieme-connect.com |

| 2-Chlorobenzaldehyde | tert-Butyl Mercaptan, HBr, Acetylacetone, Chloroacetone | Not specified | Involves a disulfide intermediate. | tcichemicals.com |

Emerging Synthetic Approaches to Dibenzothiophenes and Derivatives

Modern synthetic chemistry continues to seek more efficient and versatile methods for the construction of dibenzothiophene frameworks. sioc-journal.cn Transition-metal-catalyzed coupling reactions have become a powerful tool for this purpose, often allowing for the formation of the dibenzothiophene skeleton under milder conditions and with greater functional group tolerance than traditional methods. sioc-journal.cnsioc-journal.cn

Recent advances include palladium(II)-catalyzed syntheses that proceed via the cleavage of both carbon-hydrogen (C-H) and carbon-sulfur (C-S) bonds. rsc.org These methods can avoid the need for pre-functionalized starting materials or external oxidants. rsc.org Another innovative approach involves a two-step method for synthesizing dibenzothiophene S-oxides, which are valuable precursors, through Suzuki-Miyaura coupling followed by an intramolecular electrophilic sulfinylation. tus.ac.jp This technique allows for the incorporation of highly reactive functional groups that might not be stable under conventional synthetic conditions. tus.ac.jp These emerging strategies hold promise for the future synthesis of this compound and a wide array of other functionalized dibenzothiophene derivatives. researchgate.net

Palladium-Catalyzed Annulation Reactions for Thiophene Derivatives via Aryl Sulfide (B99878) Cleavage

A significant advancement in the synthesis of dibenzothiophene derivatives involves palladium-catalyzed reactions that proceed via the cleavage of carbon-sulfur (C-S) and carbon-hydrogen (C-H) bonds. rsc.orgnih.gov This approach offers a novel route to these important sulfur-containing polycyclic aromatic compounds without the need for pre-functionalized starting materials, such as those containing carbon-halogen (C-X) or sulfur-hydrogen (S-H) bonds. rsc.orgnih.govrsc.org

One such methodology, developed by Chatani and coworkers, describes a palladium(II)-catalyzed synthesis of dibenzothiophenes from biphenyl (B1667301) sulfides. rsc.orgnih.gov The reaction is notable for its unique mechanism where the product-forming step is an oxidative addition, a departure from the more common reductive elimination step in similar catalytic cycles. nih.govrsc.org This process is characterized by its tolerance of a wide variety of functional groups and its ability to be applied to the synthesis of complex π-systems. nih.govrsc.org

The proposed mechanism for this transformation begins with the reaction of a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), with a biphenyl sulfide substrate. rsc.orgnih.gov A sulfur-directed cyclometalation process achieves the activation of a C-H bond at the 2'-position of the biphenyl system, forming a palladacycle intermediate. rsc.orgnih.gov The key C-S bond cleavage is thought to occur through a sulfonium (B1226848) intermediate, which is generated via a C-S bond-forming reductive elimination from the palladacycle. rsc.org This results in a dibenzosulfonium cation and an anionic palladium(0) species. rsc.org

The reaction conditions typically involve heating the biphenyl sulfide with a catalytic amount of Pd(OAc)2 in a suitable solvent like toluene (B28343) at elevated temperatures. rsc.orgnih.gov The addition of a carboxylic acid ligand, such as 2,6-dimethylbenzoic acid, has been shown to improve the reaction yield. nih.gov The choice of the leaving group on the sulfur atom also influences the reaction's efficiency, with a phenyl group generally providing better yields than a methyl group. nih.gov

This methodology has been successfully applied to the synthesis of a range of substituted dibenzothiophenes, including unsymmetrical derivatives. rsc.org Furthermore, it has been extended to the synthesis of other fused thiophene ring systems, like benzo[b]thieno[3,2-d]thiophene, albeit in lower yields due to increased ring strain. rsc.org

A key advantage of this C-H/C-S coupling strategy is that it avoids the use of external stoichiometric oxidants, which are often required in other C-H functionalization reactions. nih.govrsc.org The reaction's course can, however, be influenced by the addition of an oxidant. For instance, in the absence of an external oxidant, the palladium-catalyzed reaction of a specific biphenyl sulfide yields dibenzothiophene as the sole product. nih.gov

The versatility of this approach is further demonstrated by its application in a two-step process for the elaboration of π-systems. This involves a Suzuki-Miyaura reaction to introduce a boronic acid functionality, followed by the palladium-catalyzed C-H/C-S coupling for ring closure. nih.gov This sequence of robust palladium-catalyzed reactions allows for the rapid modification of functionalized aromatic systems without the need for harsh nucleophiles or oxidants. nih.gov

Table 1: Palladium-Catalyzed Synthesis of Dibenzothiophenes via C-H and C-S Bond Cleavage

| Entry | Substrate (Biphenyl Sulfide) | Catalyst | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Biphenyl methyl sulfide | Pd(OAc)₂ | - | Toluene | 130 | Low | rsc.orgnih.gov |

| 2 | Biphenyl phenyl sulfide | Pd(OAc)₂ | - | Toluene | 130 | 15 | nih.gov |

| 3 | Biphenyl phenyl sulfide | Pd(OAc)₂ | 2,6-Me₂C₆H₃CO₂H | Toluene | 130 | Improved | nih.gov |

Carbon-Sulfur Bond Cleavage and Cyclization Strategies in Dibenzothiophene Synthesis

The strategic cleavage of carbon-sulfur (C-S) bonds is a cornerstone in the synthesis of dibenzothiophenes, offering pathways that are distinct from traditional methods. rsc.orgnih.gov These strategies often involve transition-metal catalysis, but transition-metal-free approaches have also been developed. organic-chemistry.orgthieme-connect.com

A notable transition-metal-free method for synthesizing dibenzothiophenes involves a thiolate-initiated cleavage of two C-S bonds in 2,2'-bis(methylthio)-1,1'-biaryl derivatives. organic-chemistry.orgthieme-connect.com This reaction is promoted by a thiolate anion, with sodium thiomethoxide (NaSMe) being identified as a particularly effective nucleophile. organic-chemistry.org The reaction proceeds through a concerted nucleophilic aromatic substitution (CSNAr) mechanism, as supported by DFT calculations, to form the dibenzothiophene ring system. organic-chemistry.orgthieme-connect.com The process is typically carried out in a solvent like DMF at high temperatures (e.g., 160 °C) and can achieve yields of up to 87%. organic-chemistry.org The steric bulk of the substituents on the sulfur atoms can significantly affect the reaction yields. organic-chemistry.org This methodology has been shown to be versatile, allowing for the synthesis of various biaryl substrates with different functional groups. organic-chemistry.org

In the realm of transition-metal catalysis, palladium-catalyzed reactions have been instrumental. As discussed in the previous section, a palladium(II)-catalyzed process can achieve the synthesis of dibenzothiophene derivatives through the cleavage of both C-H and C-S bonds. rsc.orgnih.gov This method is significant because it does not require an external oxidant and proceeds via an uncommon oxidative addition step to form the final product. nih.govrsc.org The reaction tolerates a range of functional groups and can be used to construct elaborate π-systems. nih.govrsc.org

Another palladium-catalyzed approach involves the oxidative preparation of dibenzothiophenes from 2-biphenylyl disulfides through C-H functionalization. nih.gov This procedure is characterized by its high tolerance for various functional groups and does not necessitate the addition of a metal oxidant, base, or ligand. nih.gov

The cleavage of C-S bonds is not limited to the synthesis of the dibenzothiophene core itself. For instance, palladium-catalyzed C-S bond cleavage has been utilized in the annulation of aryl sulfides with alkynes to produce 2,3-disubstituted benzothiophenes. acs.orgresearchgate.net This convergent approach provides rapid access to a diverse array of derivatives from readily available starting materials. acs.orgresearchgate.net

Furthermore, the activation and transformation of C-S bonds mediated by transition metals have broader implications in chemistry, including applications in deep hydrodesulfurization of petroleum feedstocks and cross-coupling reactions. nih.gov The fundamental understanding of C-S bond cleavage in organosulfur compounds like dibenzothiophene derivatives is crucial for developing these catalytic processes. nih.gov

Table 2: Comparison of C-S Bond Cleavage Strategies for Dibenzothiophene Synthesis

| Methodology | Key Reagents | Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Thiolate-Initiated C-S Bond Cleavage | 2,2'-Bis(methylthio)-1,1'-biaryl derivatives, Thiolate anion (e.g., NaSMe) | Concerted Nucleophilic Aromatic Substitution (CSNAr) | Transition-metal-free; High yields; Tolerates various functional groups. | organic-chemistry.orgthieme-connect.com |

| Palladium-Catalyzed C-H/C-S Coupling | Biphenyl sulfides, Pd(OAc)₂, Carboxylic acid ligand | Sulfur-directed cyclometalation followed by oxidative addition | No external oxidant required; Forms complex π-systems; Unique mechanism. | rsc.orgnih.gov |

| Palladium-Catalyzed Oxidative C-H Functionalization | 2-Biphenylyl disulfides, Palladium catalyst | C-H functionalization | High functional group tolerance; No additional oxidant, base, or ligand needed. | nih.gov |

Chemical Transformations and Derivatization of 2 Acetyldibenzothiophene

Functional Group Interconversions of the Acetyl Moiety

The acetyl group of 2-acetyldibenzothiophene is a versatile functional handle that can be readily converted into other functional groups through reduction and oxidation reactions.

The carbonyl group of this compound can be reduced to a methylene (B1212753) group to form 2-ethyldibenzothiophene. A common method for this transformation is the Wolff-Kishner reduction, which involves the reaction of the ketone with hydrazine (B178648) hydrate (B1144303) in the presence of a strong base, such as potassium hydroxide (B78521). dokumen.pubwikipedia.orgpharmaguideline.com The reaction is typically carried out in a high-boiling solvent like diethylene glycol to facilitate the high temperatures required. pharmaguideline.com

The mechanism of the Wolff-Kishner reduction begins with the formation of a hydrazone from the reaction of the ketone with hydrazine. wikipedia.orgpharmaguideline.com Subsequent deprotonation of the hydrazone by the base, followed by a series of proton transfer and nitrogen gas elimination steps, leads to the formation of a carbanion. This carbanion is then protonated by a protic solvent to yield the final alkyl derivative. wikipedia.orgpharmaguideline.com

Table 1: Wolff-Kishner Reduction of this compound

| Reactants | Reagents | Product |

|---|---|---|

| This compound | Hydrazine, Potassium Hydroxide | 2-Ethyldibenzothiophene |

This reduction is a valuable synthetic tool as it allows for the introduction of an ethyl group at the 2-position of the dibenzothiophene (B1670422) ring system, which can be a key structural motif in various target molecules. dokumen.pub

The acetyl group of this compound can be oxidized to a carboxylic acid group, yielding dibenzothiophene-2-carboxylic acid. This transformation can be achieved using the haloform reaction, where sodium hypochlorite (B82951) serves as the oxidizing agent in a basic medium. prepchem.comwikipedia.orglscollege.ac.in The reaction involves the exhaustive halogenation of the methyl group of the acetyl moiety, followed by nucleophilic acyl substitution by hydroxide to give the carboxylate and a haloform. wikipedia.orglscollege.ac.inbyjus.com Acidification of the reaction mixture then yields the desired carboxylic acid. prepchem.com

In a typical procedure, this compound is heated with a solution of sodium hypochlorite and sodium hydroxide in a solvent such as dioxane. prepchem.com After the reaction is complete, the mixture is acidified to precipitate the dibenzothiophene-2-carboxylic acid. prepchem.com This method provides a direct route to an important synthetic intermediate. prepchem.comresearchgate.netbohrium.com

Table 2: Oxidation of this compound to Dibenzothiophene-2-carboxylic Acid

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Sodium Hypochlorite | Dibenzothiophene-2-carboxylic Acid |

Dibenzothiophene-2-carboxylic acid is a valuable precursor for the synthesis of other functionalized dibenzothiophene derivatives.

Nucleophilic and Electrophilic Reactivity Studies on the Dibenzothiophene Core

The dibenzothiophene ring system in this compound can undergo further functionalization through electrophilic aromatic substitution reactions. The reactivity of the thiophene (B33073) sulfur atom towards oxidation and electrophilic addition has also been a subject of study.

The Friedel-Crafts acylation of dibenzothiophene initially yields this compound as the major product. acs.org Further acylation of this compound can lead to the formation of diacylated products. The acetyl group at the 2-position is a deactivating group, which directs subsequent electrophilic attack to other positions on the dibenzothiophene ring. thieme-connect.de Research has shown that further substitution on dibenzothiophenes with an electron-withdrawing group at the C2 position occurs at the C8 position. thieme-connect.de In some instances, diacylation can lead to a mixture of isomers, such as 2,6- and 2,8-diacetyldibenzothiophene. acs.org The conditions for these reactions, such as the Lewis acid catalyst and reaction temperature, can influence the product distribution. pdx.educhemtube3d.com

Table 3: Diacylation of Dibenzothiophene

| Starting Material | Reaction | Products |

|---|---|---|

| Dibenzothiophene | Friedel-Crafts Acylation | This compound |

| This compound | Further Acylation | 2,6- and 2,8-Diacetyldibenzothiophene |

The ability to introduce multiple acetyl groups onto the dibenzothiophene core opens up avenues for the synthesis of more complex and highly functionalized molecules.

The sulfur atom in the thiophene ring of dibenzothiophene and its derivatives can be oxidized to form a sulfone. thieme-connect.deutrgv.edu This oxidation deactivates the ring towards electrophilic substitution and directs further substitution to the 3-position. thieme-connect.de Various oxidizing agents can be employed for this transformation, including hydrogen peroxide in the presence of a catalyst. researchgate.netorganic-chemistry.org The resulting dibenzothiophene-5,5-dioxide derivatives have distinct electronic properties and have been explored for various applications.

The sulfur atom can also participate in electrophilic addition reactions, such as S-alkylation. wikipedia.orgresearchgate.netrsc.orgorganic-chemistry.orgjmaterenvironsci.com This involves the reaction of the sulfur atom with an alkylating agent to form a sulfonium (B1226848) salt. acs.org These reactions highlight the nucleophilic character of the sulfur atom in the dibenzothiophene ring system.

Rearrangement Reactions and Formation of Nitrogenous Derivatives

Rearrangement reactions offer a pathway to structurally diverse molecules from a common starting material. mvpsvktcollege.ac.inberhamporegirlscollege.ac.inrroij.com For instance, the Beckmann rearrangement of the oxime derived from this compound can be used to synthesize N-acetyldibenzothiophen-2-amine. thieme-connect.de This reaction typically involves treating the oxime with an acid catalyst, which facilitates the rearrangement of the group anti-periplanar to the hydroxyl group to the nitrogen atom, forming a nitrilium ion intermediate that is subsequently hydrolyzed to the amide. mvpsvktcollege.ac.in

The formation of other nitrogenous derivatives, such as phosphoramidates, has been explored in the context of prebiotic chemistry and the synthesis of biologically relevant molecules. mdpi.com While specific examples starting from this compound are not extensively detailed in the provided context, the general principles of forming nitrogen-containing compounds from carbonyl precursors are well-established.

Desulfurization Reactions and Ring Transformations (e.g., Conversion to Biphenyl (B1667301) Derivatives)

The sulfur atom in the dibenzothiophene ring can be removed through various desulfurization reactions, leading to the formation of biphenyl derivatives. This transformation is significant for understanding the degradation of sulfur-containing aromatic compounds and for synthetic applications.

A common and effective method for the desulfurization of dibenzothiophenes is reduction with Raney nickel. thieme-connect.de This reagent is known to cleave carbon-sulfur bonds, replacing them with carbon-hydrogen bonds, thereby converting the dibenzothiophene core to a biphenyl structure. wikipedia.orgorganicreactions.org This method is broadly applicable to many dibenzothiophene derivatives. thieme-connect.de

Other methods for the conversion of dibenzothiophene to biphenyl have also been developed. Photocatalytic oxidative desulfurization using a C/TiO2@MCM-41 photocatalyst under visible light has been shown to completely convert dibenzothiophene in a model fuel to biphenyl. rsc.org Another approach involves a photoinduced thia-Baeyer-Villiger-type oxidation, which transforms dibenzothiophene derivatives into sulfinic esters that can then be converted to various functionalized biphenyls. nih.gov Additionally, chemical desulfonylation of dibenzothiophene sulfone, formed by oxidation of dibenzothiophene, can yield biphenyl when treated with hydroxide in the presence of ethylene (B1197577) glycol. researchgate.net

Biological pathways for desulfurization also exist. Certain sulfate-reducing bacteria have demonstrated the ability to convert dibenzothiophene into biphenyl. deepdyve.com Other microbial strains can desulfurize dibenzothiophene and its alkylated derivatives to produce hydroxybiphenyls through a sulfur-specific pathway. ajol.infonih.gov

Table 3: Methods for Desulfurization of Dibenzothiophene to Biphenyl Derivatives

| Method | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Raney Nickel Reduction | Raney Nickel | Biphenyl | thieme-connect.de |

| Photocatalytic Oxidative Desulfurization | C/TiO2@MCM-41, visible light | Biphenyl | rsc.org |

| Photoinduced Thia-Baeyer-Villiger Oxidation | Iron porphyrin catalyst, t-BuOOH, UV irradiation | Functionalized biphenyls | nih.gov |

| Chemical Desulfonylation | Dibenzothiophene sulfone, hydroxide, ethylene glycol | Biphenyl | researchgate.net |

| Bacterial Conversion | Sulfate-reducing bacteria | Biphenyl | deepdyve.com |

Theoretical and Computational Chemistry of 2 Acetyldibenzothiophene

Electronic Structure Elucidation

The electronic structure of a molecule is fundamental to understanding its properties and reactivity. For 2-acetyldibenzothiophene, computational methods are invaluable in painting a detailed picture of its electronic landscape.

DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly employed for geometry optimization. nih.gov These calculations would reveal the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The dibenzothiophene (B1670422) core is largely planar, and the acetyl group at the 2-position would also lie in or close to this plane to maximize conjugation.

Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing insights into the wavelengths of light the molecule is likely to absorb. stackexchange.comgrowingscience.com

Interactive Data Table: Predicted Molecular Geometry and Electronic Properties of this compound (Illustrative Data)

| Parameter | Value | Method |

| C-S Bond Length (Å) | 1.745 | DFT/B3LYP/6-31G(d,p) |

| C=O Bond Length (Å) | 1.230 | DFT/B3LYP/6-31G(d,p) |

| C-C (aromatic) Bond Length (Å) | 1.39 - 1.42 | DFT/B3LYP/6-31G(d,p) |

| HOMO Energy (eV) | -6.5 | DFT/B3LYP/6-31G(d,p) |

| LUMO Energy (eV) | -2.1 | DFT/B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap (eV) | 4.4 | DFT/B3LYP/6-31G(d,p) |

Note: The data in this table is illustrative and based on typical values for similar compounds due to the absence of specific published computational results for this compound.

The dibenzothiophene system is aromatic, adhering to Hückel's rule with 14 π-electrons (4n+2, where n=3). The aromaticity of the individual rings can be assessed using computational methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). semanticscholar.orggithub.ioresearchgate.netnih.gov

NICS calculations involve placing a "ghost" atom at the center of each ring and calculating the magnetic shielding. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity. github.io For dibenzothiophene, the benzene (B151609) rings would be expected to exhibit significant negative NICS values, confirming their aromaticity. The central thiophene (B33073) ring's aromaticity is a topic of interest, and NICS calculations can provide quantitative insight.

The HOMA index is a geometry-based measure of aromaticity, comparing the bond lengths in a ring to those of an ideal aromatic system. researchgate.netnih.gov Values close to 1 indicate high aromaticity, while values close to 0 suggest a non-aromatic character.

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, would show the regions of high and low electron density. The acetyl group, being electron-withdrawing, would lead to a region of lower electron density (electrophilic character) around the carbonyl group and a general polarization of the electron density across the dibenzothiophene backbone.

Mechanistic Studies of Chemical Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways.

The synthesis of this compound often involves the Friedel-Crafts acylation of dibenzothiophene. Computational modeling can be used to study the mechanism of this electrophilic aromatic substitution reaction. epa.gov DFT calculations can be employed to determine the energies of the reactants, intermediates, transition states, and products. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and regioselectivity. The preference for substitution at the 2-position over other positions can be rationalized by examining the stability of the sigma-complex intermediates.

The cleavage of the carbon-sulfur (C-S) bond in dibenzothiophene and its derivatives is a critical process in hydrodesulfurization (HDS), a key step in petroleum refining. dntb.gov.ua Theoretical studies can elucidate the mechanisms of C-S bond cleavage, which can occur through various pathways, including hydrogenolysis and hydrogenation. Computational models can be used to calculate the bond dissociation energies (BDEs) of the C-S bonds and to map out the potential energy surfaces for different cleavage reactions. researchgate.net The presence of the acetyl group in this compound may influence the C-S bond strength and the preferred cleavage pathway due to its electronic effects.

Advanced Analytical Characterization in 2 Acetyldibenzothiophene Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular identity of 2-Acetyldibenzothiophene, providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct signals for the aromatic protons on the dibenzothiophene (B1670422) core and a sharp singlet for the methyl protons of the acetyl group. The specific chemical shifts and coupling patterns of the aromatic protons are critical for confirming the 2-position of the acetyl substituent.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound will show a characteristic signal for the carbonyl carbon of the ketone at a downfield chemical shift (typically around 197 ppm), a signal for the methyl carbon, and a series of signals for the twelve aromatic carbons of the dibenzothiophene skeleton.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unequivocal assignment. COSY helps establish proton-proton couplings within the aromatic rings, while HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly crucial for differentiating this compound from its isomers (e.g., 3-Acetyldibenzothiophene or 4-Acetyldibenzothiophene), as the long-range correlation between the acetyl methyl protons and the C2 carbon of the dibenzothiophene ring provides definitive proof of the substitution pattern. scielo.br The relative percentages of different isomers in a mixture can also be determined from NMR spectra. researchgate.net

Table 1: Predicted NMR Spectral Data for this compound

| Technique | Signal Type | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | 7.5 - 8.8 | Multiplets corresponding to protons on the dibenzothiophene core |

| Methyl Protons | ~2.7 | Singlet for the -COCH₃ group | |

| ¹³C NMR | Carbonyl Carbon | ~197 | Carbonyl carbon of the acetyl group (C=O) |

| Aromatic Carbons | 122 - 144 | Signals for the 12 carbons of the dibenzothiophene rings | |

| Methyl Carbon | ~26 | Methyl carbon of the acetyl group (-CH₃) |

Mass spectrometry (MS) is vital for determining the molecular weight and confirming the elemental composition of this compound. When coupled with chromatographic techniques, it becomes a powerful tool for purity assessment.

Molecular Weight Determination: MS analysis provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of this compound (226.29 g/mol ). High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, allowing for the determination of the elemental formula (C₁₄H₁₀OS) and distinguishing it from compounds with the same nominal mass. nih.gov

Fragmentation Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) that use electron impact (EI) ionization, the this compound molecule fragments in a predictable manner. The resulting fragmentation pattern serves as a chemical fingerprint. Key fragmentation pathways include the loss of a methyl radical ([M-15]⁺) and the loss of an acetyl radical ([M-43]⁺), which typically results in the base peak. nih.govlibretexts.orgresearchgate.net

Purity Assessment: Both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) can separate this compound from impurities prior to mass analysis. chemscene.com This allows for the identification and tentative quantification of by-products or degradation products in a sample.

Table 2: Characteristic Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Structural Representation |

|---|---|---|

| 226 | Molecular Ion [M]⁺• | [C₁₄H₁₀OS]⁺• |

| 211 | Loss of methyl radical [M-CH₃]⁺ | [C₁₃H₇OS]⁺ |

| 183 | Loss of acetyl radical [M-COCH₃]⁺ (Often the base peak) | [C₁₂H₇S]⁺ |

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions characteristic of its ketone functionality and aromatic nature. chemscene.com The primary diagnostic peak is the strong carbonyl (C=O) stretching vibration. nih.gov Vibrational analysis helps confirm the presence of the acetyl group and the integrity of the dibenzothiophene core. rsc.org

Table 3: Key Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2950 - 2850 | C-H Stretch | Methyl Group (-CH₃) |

| ~1680 | C=O Stretch (strong) | Aryl Ketone |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, enabling accurate purity determination and quantification.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. chemscene.com A typical analysis uses a reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Separation and Quantification: Detection is commonly performed with a UV-Vis detector, as the aromatic system of this compound absorbs strongly in the UV region. The area of the peak corresponding to the compound is proportional to its concentration, allowing for precise quantification against a standard.

Impurity Profiling: HPLC can effectively separate isomers and other structurally related impurities. This capability is crucial for quality control in synthesis, allowing for the detection and quantification of impurities at very low levels, thereby establishing a detailed impurity profile for a given batch. nih.govnih.gov

Due to its thermal stability and sufficient volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). chemscene.com This hyphenated technique provides both separation and identification capabilities.

Volatile Product Analysis: The gas chromatograph separates the components of a sample based on their boiling points and interactions with the column's stationary phase. This is ideal for analyzing the purity of the final product and identifying any volatile impurities or residual solvents.

X-ray Diffraction for Solid-State Structure Determination

X-ray Diffraction (XRD) is a cornerstone analytical technique for the unambiguous determination of the solid-state structure of crystalline materials, providing precise information about the atomic arrangement within a crystal lattice. pfigueiredo.orgwikipedia.org For this compound, single-crystal X-ray diffraction would be the definitive method to elucidate its three-dimensional molecular structure, confirm its chemical connectivity, and understand its packing in the solid state. wikipedia.orgnih.gov

The process begins with the growth of a high-quality single crystal of this compound, which can be a challenging and time-consuming step. wikipedia.orgyoutube.com This crystal is then mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. youtube.comrsc.org The electrons of the atoms within the crystal scatter the X-rays, and due to the periodic arrangement of atoms, the scattered waves interfere constructively at specific angles, creating a unique diffraction pattern of spots. youtube.com

By measuring the angles and intensities of these diffracted spots, researchers can generate an electron density map of the molecule. youtube.comyoutube.com From this map, the positions of individual atoms can be determined, allowing for the calculation of precise bond lengths, bond angles, and torsion angles. wikipedia.org

While specific crystallographic data for this compound is not publicly available as of this writing, a typical crystallographic study would report key parameters. As an illustration, the table below presents hypothetical crystallographic data that one might expect from such an analysis, based on structures of similar aromatic ketones and thiophene (B33073) derivatives.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Chemical Formula | C₁₄H₁₀OS | The elemental composition of the molecule. |

| Formula Weight | 226.29 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group provides a detailed description of the crystal's symmetry. nih.gov |

| a (Å) | 8.5 | The dimensions of the unit cell, the basic repeating block of the crystal. nih.gov |

| b (Å) | 10.2 | |

| c (Å) | 12.5 | |

| β (°) | 95.5 | The angle of the unit cell for a monoclinic system. |

| Volume (ų) | 1078.1 | The volume of the unit cell. nih.gov |

| Z | 4 | The number of molecules in the unit cell. nih.gov |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |

Note: The data in the table above is hypothetical and serves only to illustrate the type of information obtained from an X-ray diffraction study. It does not represent actual experimental data for this compound.

This structural information is invaluable. It confirms the identity of the synthesized compound, provides insights into intermolecular interactions (such as π-π stacking or hydrogen bonding) that govern the crystal packing, and can help to explain its physical properties like melting point and solubility.

Analytical Method Validation and Quality Control in Research Procedures

The validation of analytical methods is a critical process in chemical research and quality control, ensuring that a specific method is suitable for its intended purpose. aafs.org For this compound, a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for accurate quantification, purity assessment, and impurity profiling. researchgate.net The validation process involves evaluating several key performance characteristics as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH). fda.govfda.gov

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govresearchgate.net In an HPLC method for this compound, specificity would be demonstrated by showing that the peak for the main compound is well-resolved from any other peaks. This is often confirmed using a photodiode array (PDA) detector to check for peak purity.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.govgavinpublishers.com It is typically assessed by the recovery of a known amount of analyte (a certified reference standard of this compound) spiked into a sample matrix. The analysis is performed at multiple concentration levels across the method's range.

Precision

Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.govaafs.org It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. gavinpublishers.com

Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.govgavinpublishers.com This is determined by analyzing a series of solutions of this compound at different known concentrations (typically at least five levels). The results (e.g., peak area from HPLC) are plotted against concentration, and a linear regression is performed. The correlation coefficient (r²) should be close to 1.

Range

The range of an analytical method is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.govresearchgate.net For an assay of this compound, the range is typically 80% to 120% of the expected test concentration. researchgate.net

The table below summarizes typical acceptance criteria for the validation of an HPLC assay method for this compound.

| Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Specificity | Peak is pure and resolved from other components (Resolution > 2). | Ensures the signal is only from the analyte of interest. |

| Accuracy | Recovery between 98.0% and 102.0%. birzeit.edu | Confirms the method measures the true amount of the analyte. |

| Precision (Repeatability) | RSD ≤ 2.0%. birzeit.edu | Demonstrates consistency of results in the short term. |

| Precision (Intermediate) | RSD ≤ 2.0%. | Shows the method's consistency over time and with different variables. |

| Linearity | Correlation Coefficient (r²) ≥ 0.999. | Confirms a proportional relationship between signal and concentration. |

| Range | Demonstrated for 80-120% of the target concentration. | Defines the concentration limits for which the method is reliable. |

By rigorously validating analytical procedures according to these parameters, researchers can ensure the reliability, consistency, and accuracy of the data generated in studies involving this compound.

Environmental Fate and Transformation Pathways of Dibenzothiophene Derivatives Contextual

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For dibenzothiophene (B1670422) and its derivatives, the primary abiotic mechanisms are photolytic and chemical degradation.

Photolytic degradation, or photolysis, is the breakdown of compounds by photons, particularly from sunlight. Dibenzothiophene derivatives absorb UVA and UVB radiation, which can initiate photochemical processes. scispace.com Studies have shown that photocatalysis is an effective method for degrading DBT. researchgate.net This process often involves using a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, when illuminated with light of sufficient energy, generates highly reactive species like hydroxyl and superoxide (B77818) radicals. researchgate.netekb.eg These radicals are primarily responsible for the oxidation and subsequent degradation of DBT. ekb.eg

The efficiency of photolytic degradation is influenced by several factors:

Catalyst: The presence and type of catalyst significantly impact the reaction rate. For instance, TiO₂ modified with lanthanide and polyethylene (B3416737) glycol (La/PEG/TiO₂) has been used for DBT degradation under visible light. researchgate.net Similarly, gold nanoparticles incorporated into titania have shown higher activity for DBT removal compared to pure titania. researchgate.net

Oxidizing Agents: The addition of oxidizing agents like hydrogen peroxide (H₂O₂) can markedly enhance photodegradation activity. ekb.eg

Light Conditions: The intensity and wavelength of light are crucial. While many studies use UV radiation, advancements have been made in developing catalysts that are effective under visible light, which constitutes a larger portion of the solar spectrum. ekb.egresearchgate.net

The primary products of DBT photooxidation are its corresponding sulfoxide (B87167) and sulfone, which are more polar than the parent compound. researchgate.netnih.gov This increased polarity can affect their environmental distribution, for example by making them less likely to partition into non-polar substances like fuel oil. researchgate.net

Hydrolysis, the cleavage of chemical bonds by the addition of water, is not a significant degradation pathway for dibenzothiophene under typical environmental conditions due to the stability of its aromatic structure.

However, other chemical degradation pathways, particularly oxidative desulfurization (ODS), have been extensively studied. ODS is a non-microbial process that targets the sulfur atom in DBT. This method often involves an oxidant, such as hydrogen peroxide, in the presence of a catalyst to convert DBT into its sulfoxide and sulfone forms. rsc.org The reaction kinetics for this type of oxidative desulfurization have been found to be first-order. rsc.org The resulting oxidized compounds can then be more easily removed from non-polar media like fuel through solvent extraction due to their increased polarity. rsc.orgnih.gov

Biotic Degradation by Microorganisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a major pathway for the removal of PASHs from the environment. frontiersin.org

A wide variety of microorganisms, including bacteria, fungi, and algae, are capable of degrading or transforming PASHs. frontiersin.org The rate of microbial transformation is significantly higher in environments with a history of petroleum contamination compared to pristine sites. nih.govosti.gov This is because chronic exposure to these compounds leads to the development of microbial populations adapted to use them as a source of carbon, energy, or sulfur. ethz.ch

Bacterial genera that have been identified as effective degraders of dibenzothiophene include:

Rhodococcus ethz.ch

Sphingomonas nih.gov

Burkholderia mdpi.com

Mycobacterium tandfonline.com

The degradation of PASHs by microorganisms is a critical process for the remediation of contaminated soils and sediments. mdpi.com

Microorganisms employ specific enzymes and metabolic pathways to break down dibenzothiophene. The two most well-characterized pathways are the Kodama pathway and the 4S pathway.

The Kodama pathway involves an initial attack on the benzene (B151609) ring of the DBT molecule. nih.gov This destructive pathway degrades the entire molecule, utilizing it as a carbon source. The key steps involve dioxygenation and cleavage of one of the aromatic rings, leading to the formation of intermediates like 3-hydroxy-2-formyl-benzothiophene. ethz.ch

The 4S pathway is a sulfur-specific pathway that removes the sulfur atom from the DBT molecule without degrading the carbon rings. ethz.ch This is particularly valuable in biodesulfurization processes for fossil fuels, as it removes the sulfur while preserving the fuel's calorific value. ethz.ch This pathway involves a sequence of four enzymatic steps catalyzed by enzymes encoded by the dsz gene cluster.

The enzymes involved in the 4S pathway are:

DszC (Dibenzothiophene monooxygenase): This enzyme catalyzes the initial oxidation of the sulfur atom in DBT to form dibenzothiophene sulfoxide (DBTO). nih.govfrontiersin.org

DszA (Dibenzothiophene sulfone monooxygenase): This enzyme further oxidizes DBTO to dibenzothiophene sulfone (DBTO₂). nih.govfrontiersin.org

DszB (2-hydroxybiphenyl-2-sulfinate desulfinase): This desulfinase catalyzes the hydrolytic cleavage of the carbon-sulfur bond in the sulfone intermediate, producing 2-hydroxybiphenyl (2HBP) and sulfite. nih.govfrontiersin.org

DszD (NADH-FMN oxidoreductase): This enzyme is responsible for regenerating the reduced flavin mononucleotide (FMNH₂) required by the DszA and DszC monooxygenases. nih.govfrontiersin.org

One of the major limitations of the 4S pathway is the inhibitory effect of the final product, 2HBP, on the initial Dsz enzymes. nih.gov

Table 1: Key Enzymes and Pathways in Dibenzothiophene Biodegradation

| Pathway Name | Primary Function | Key Enzymes | Final Products | Organism Example |

| 4S Pathway | Sulfur removal (Desulfurization) | DszA, DszB, DszC, DszD | 2-Hydroxybiphenyl (2HBP), Sulfite | Rhodococcus sp. IGTS8 |

| Kodama Pathway | Carbon ring degradation | Naphthalene 1,2-dioxygenase, Dehydrogenases, Dioxygenases | 3-Hydroxy-2-formylbenzothiophene, Pyruvate | Pseudomonas putida |

Transport and Distribution in Environmental Compartments

The transport and distribution of dibenzothiophene derivatives in the environment are largely governed by their physical and chemical properties, particularly their low water solubility and high hydrophobicity (high octanol-water partition coefficient). nih.gov These properties mean that PASHs have a strong tendency to partition from water into more organic phases.

Key processes governing their distribution include:

Sorption to Soil and Sediment: Dibenzothiophenes strongly adsorb to soil organic matter and sediment, which act as major environmental sinks for these compounds. researchgate.net

Adsorption to Microplastics: Recent studies have highlighted that microplastics can act as sorbates for PASHs in aquatic environments, potentially serving as vectors for their transport through the food chain. nih.gov

Bioaccumulation: Due to their lipophilic (fat-loving) nature, dibenzothiophenes can accumulate in the fatty tissues of organisms, with concentrations often being highest in fatty tissues and internal organs, followed by the liver and muscle. nih.gov

Adsorptive Removal: The strong affinity of DBT for certain surfaces is utilized in remediation technologies. Materials like activated carbons, zeolites, and metal-organic frameworks (MOFs) have been developed as effective adsorbents to remove DBT from liquid fuels. mdpi.comacs.org The adsorption mechanism often involves π-complexation between the aromatic rings of the PASH and the adsorbent material. mdpi.com

Sorption to Soil and Sediment

The tendency of a chemical to bind to soil and sediment particles, a process known as sorption, is a critical factor in determining its mobility and bioavailability in the environment. For organic compounds like 2-acetyldibenzothiophene, sorption is largely influenced by its affinity for the organic carbon fraction within the soil and sediment matrix.

The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to quantify this affinity. A higher Koc value indicates a stronger tendency for the chemical to adsorb to organic matter, leading to lower mobility in the soil and reduced availability in the aqueous phase. Due to the lack of experimental data for this compound, computational models provide valuable estimates for its environmental behavior.

Based on estimation using the KOCWIN™ model within the US EPA's EPI Suite™, the log Koc for this compound is estimated to be 3.65. This value is derived from its estimated log octanol-water partition coefficient (log Kow) of 4.19, which indicates a significant affinity for organic phases. The molecular connectivity index (MCI) method, another estimation approach within KOCWIN™, provides a log Koc value of 3.86. These values suggest that this compound is expected to have moderate to low mobility in soil and will predominantly partition to the solid phase in aquatic environments.

Table 1: Estimated Soil and Sediment Sorption Properties of this compound

| Parameter | Estimated Value | Estimation Method |

| Log Koc | 3.65 | Log Kow based |

| Log Koc | 3.86 | MCI based |

| Log Kow | 4.19 | KOWWIN™ |

Note: Data are estimated using the EPI Suite™ v4.11.

The sorption of dibenzothiophene and its derivatives is a complex process. Research on related compounds, such as 2,3,7,8-tetrachlorodibenzothiophene, has shown that the sorption process often follows the Freundlich isotherm model, which describes non-ideal and heterogeneous adsorption. Factors such as the pH of the soil or sediment and the presence of dissolved organic matter can also influence the extent of sorption. Generally, for hydrophobic compounds like dibenzothiophene derivatives, partitioning into the organic matter is the dominant sorption mechanism.

Volatilization and Atmospheric Transport

Volatilization is the process by which a chemical transfers from a liquid or solid phase to the gas phase. This is a significant pathway for the atmospheric distribution of many organic compounds. The tendency of a compound to volatilize is primarily governed by its vapor pressure and its water solubility, which are often combined in the Henry's Law constant.

The vapor pressure of this compound, estimated using the MPBPWIN™ model in EPI Suite™, is 1.18 x 10⁻⁵ mm Hg at 25°C. This low vapor pressure suggests that while volatilization can occur, it is not expected to be a rapid process.

The Henry's Law constant (H) provides a measure of the partitioning of a chemical between air and water at equilibrium. A higher H value indicates a greater tendency to move from the aqueous phase to the atmosphere. The HENRYWIN™ model estimates the Henry's Law constant for this compound to be 1.05 x 10⁻⁶ atm-m³/mol at 25°C. This value suggests a low to moderate potential for volatilization from water. The primary estimation method used is the bond contribution method.

Table 2: Estimated Volatilization Properties of this compound

| Parameter | Estimated Value | Estimation Method |

| Vapor Pressure | 1.18 x 10⁻⁵ mm Hg (at 25°C) | MPBPWIN™ |

| Henry's Law Constant | 1.05 x 10⁻⁶ atm-m³/mol (at 25°C) | HENRYWIN™ (Bond Method) |

Note: Data are estimated using the EPI Suite™ v4.11.

Once in the atmosphere, the transport of this compound will be influenced by wind patterns and its physical state. Due to its relatively low vapor pressure, it is likely to exist in both the gas phase and sorbed to atmospheric particulate matter. The extent of long-range atmospheric transport will depend on its atmospheric lifetime, which is determined by degradation processes such as reaction with hydroxyl radicals. The AOPWIN™ model in EPI Suite™ estimates an atmospheric half-life of 1.4 days based on reaction with hydroxyl radicals, suggesting that it can undergo some degree of atmospheric transport before degradation.

Applications and Advanced Materials Chemistry Involving 2 Acetyldibenzothiophene

Utilization as a Synthetic Intermediate for Complex Molecules (e.g., Dibenzothiophene-2-carboxylic acid)

One of the fundamental applications of 2-acetyldibenzothiophene in synthetic organic chemistry is its role as a precursor for the synthesis of dibenzothiophene-2-carboxylic acid. The conversion of the acetyl group into a carboxylic acid moiety is a key transformation that opens avenues for the creation of a wide range of derivatives, such as esters and amides, with potential applications in pharmaceuticals and materials science.

A standard and efficient method for this transformation is the haloform reaction. researchgate.netrsc.org This reaction is specific to methyl ketones, such as this compound, and proceeds by the exhaustive halogenation of the methyl group in the presence of a base, followed by the cleavage of the resulting trihalomethyl group. rsc.orgresearchgate.net

The reaction mechanism involves the following key steps:

Enolate Formation: In the presence of a strong base (e.g., sodium hydroxide), a proton is abstracted from the methyl group of this compound to form an enolate ion.

Halogenation: The enolate ion then reacts with a halogen (e.g., bromine, chlorine, or iodine), leading to the formation of a monohalogenated ketone. This process is repeated two more times to yield a trihalogenated ketone. rsc.org

Nucleophilic Acyl Substitution: A hydroxide (B78521) ion attacks the carbonyl carbon of the trihalogenated ketone. This is followed by the departure of the trihalomethyl anion as a leaving group, resulting in the formation of dibenzothiophene-2-carboxylic acid. rsc.org

Proton Exchange: The trihalomethyl anion, being a strong base, abstracts the acidic proton from the newly formed carboxylic acid to produce a haloform (e.g., chloroform, bromoform, or iodoform) and the corresponding carboxylate salt. rsc.orgrsc.org Subsequent acidification of the reaction mixture yields the final product, dibenzothiophene-2-carboxylic acid.

This synthetic route is highly valuable due to its specificity for the acetyl group, leaving the stable dibenzothiophene (B1670422) ring system intact. The resulting dibenzothiophene-2-carboxylic acid can then be used in further synthetic endeavors, such as the preparation of benzothiophene (B83047) carboxylic acid amide derivatives. frontiersin.org

Role in the Development of New Materials and Functional Chemicals

The dibenzothiophene core is a promising scaffold for the development of new materials with unique electronic and photophysical properties. This compound, with its reactive acetyl group, is a key starting material for the synthesis of monomers that can be incorporated into polymeric and photoactive systems.

Dibenzothiophene-containing polymers have garnered significant interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgrsc.org The rigid and planar structure of the dibenzothiophene unit can facilitate π-π stacking and enhance charge transport properties in the resulting polymers.

While the direct polymerization of this compound is not commonly reported, its acetyl group can be readily converted into a variety of polymerizable functionalities. For instance, a Wittig reaction can transform the acetyl group into a vinyl group, creating a styrenic-type monomer. Alternatively, reduction of the acetyl group to an alcohol, followed by dehydration, can also yield a vinyl-substituted dibenzothiophene. These monomers can then be polymerized through various methods, such as free-radical or transition-metal-catalyzed polymerization, to produce polymers with dibenzothiophene moieties in the side chain.

Furthermore, the dibenzothiophene core itself can be functionalized to create monomers for conjugated polymers. For example, 2,8-dibromodibenzothiophene (B47624) can be synthesized from dibenzothiophene and subsequently used in cross-coupling reactions to form conjugated polymers with extended π-systems. researchgate.net The incorporation of the dibenzothiophene unit into the polymer backbone can lead to materials with desirable thermal stability and electronic properties for various applications. rsc.org The development of two-dimensional polymers (2DPs) from specifically designed precursors is an emerging area of materials science, and functionalized dibenzothiophenes could serve as building blocks for these advanced materials. nih.govnih.gov

Photoacid generators (PAGs) are compounds that produce a strong acid upon exposure to light. rsc.orgresearchgate.net They are crucial components in photolithography, enabling the fabrication of microelectronic circuits, and are also used to initiate cationic polymerization. rsc.org The development of novel PAGs with tailored absorption characteristics and high acid-generating efficiency is an active area of research.

Dibenzothiophene-5-oxide, the oxidized form of dibenzothiophene, has been investigated for its photolytic properties. nih.gov Upon irradiation, dibenzothiophene S-oxide derivatives can undergo photodeoxygenation. nih.gov The introduction of an acetyl group at the 2-position of the dibenzothiophene-5-oxide scaffold could potentially influence the photophysical and photochemical properties of the molecule. The acetyl group, being an electron-withdrawing group, can affect the energy levels of the molecule and its absorption spectrum.

While specific research on photoacid generators derived directly from this compound-5-oxide is not widely documented, the general principles of PAG design suggest its potential. The core structure could be further functionalized with a sulfonate ester group, which upon photolysis, would release a sulfonic acid. The 2-acetyl-dibenzothiophene-5-oxide moiety would act as the chromophore, absorbing the light energy and initiating the acid-generating reaction. The efficiency and wavelength sensitivity of such a PAG would depend on the interplay between the dibenzothiophene-5-oxide core and the substituents on the aromatic rings.

Research into Biochemical Modulation and Probes

The rigid, planar structure of the dibenzothiophene scaffold makes it an attractive framework for the design of molecules that can interact with biological systems. Research in this area includes the investigation of dibenzothiophene derivatives as modulators of biological pathways and as fluorescent probes for cellular imaging.

Bone Morphogenetic Protein 2 (BMP2) is a growth factor that plays a crucial role in bone formation and regeneration. rsc.orgrsc.org The identification of small molecules that can up-regulate the expression of BMP2 is a promising strategy for the development of new therapies for osteoporosis and other bone-related disorders. researchgate.netrsc.org

Studies have shown that derivatives of benzothiophene, a structurally related but simpler heterocyclic compound, can act as potent up-regulators of BMP2 expression. researchgate.netrsc.org A variety of substituted benzothiophenes have been synthesized and evaluated for their ability to enhance BMP2 expression in vitro and stimulate bone formation in vivo. researchgate.netrsc.org These findings suggest that the benzothiophene scaffold is a viable starting point for the design of new anabolic agents for bone.

While the direct investigation of this compound derivatives as modulators of BMP2 expression is not yet extensively reported, the promising results from benzothiophene analogues suggest that the dibenzothiophene scaffold could also be a valuable platform for the development of compounds with similar biological activity. The larger, more extended aromatic system of dibenzothiophene may offer different binding interactions with biological targets, and the 2-acetyl group provides a convenient handle for the synthesis of a diverse library of derivatives for biological screening. Further research is needed to explore the potential of this compound and its derivatives in the modulation of the BMP2 signaling pathway.

Fluorescent chemical probes are indispensable tools for visualizing and understanding complex biological processes within living cells. benthamopen.commdpi.com The dibenzothiophene scaffold, with its inherent fluorescence and rigid structure, is an excellent platform for the development of such probes.

Researchers have designed and synthesized novel dibenzothiophene-based two-photon fluorescent probes for cellular nucleus imaging. researchgate.net These probes exhibit favorable photophysical properties, including strong two-photon absorption and significant fluorescence enhancement upon binding to DNA. researchgate.net Their ability to accurately localize within the cell nucleus makes them valuable tools for studying nuclear dynamics.

Furthermore, fluorophores based on dibenzothiophene-S,S-dioxide have been developed for applications in both fluorescence imaging and photodynamic therapy. rsc.org These molecules can be engineered to have aggregation-induced emission (AIE) properties, meaning they become highly fluorescent in an aggregated state, which can be advantageous for cellular imaging. The dibenzothiophene-S,S-dioxide core can also facilitate the generation of reactive oxygen species upon irradiation, making these compounds useful as photosensitizers in photodynamic therapy for cancer. rsc.org

The 2-acetyl group on the dibenzothiophene scaffold provides a convenient point of attachment for various functional groups that can be used to tune the probe's properties, such as its solubility, targeting specificity, and fluorescence response to specific analytes. This chemical versatility allows for the rational design of a wide range of dibenzothiophene-based probes for diverse applications in biological research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Acetyldibenzothiophene, and how can purity be validated experimentally?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of dibenzothiophene using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. For novel derivatives, provide NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) data to confirm structure and purity (>95%) .

Q. How should researchers characterize this compound derivatives using spectroscopic techniques?

- Methodological Answer :

- NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and acetyl group (δ 2.6 ppm for CH₃). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives.

- Mass Spectrometry : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 226 for this compound) and fragmentation patterns to confirm substituent positions.

- IR : Validate carbonyl stretching (C=O at ~1680 cm⁻¹) and sulfur-containing ring vibrations (700–900 cm⁻¹).

- Data Presentation : Tabulate spectroscopic results with experimental vs. theoretical values (e.g., δ, m/z) to highlight consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives (e.g., unexpected shifts in NMR or MS fragmentation)?

- Methodological Answer :

- Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., dibenzothiophene or acetylated heterocycles) to identify anomalies.

- Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts or IR vibrations (Gaussian or ORCA software) and compare with experimental results.

- Sample Purity : Re-examine HPLC traces for co-eluting impurities or byproducts. If contradictions persist, isolate intermediates for stepwise characterization .

Q. What experimental strategies mitigate side reactions during the functionalization of this compound?

- Methodological Answer :

- Reaction Optimization : Screen solvents (e.g., DCM vs. toluene), temperatures, and catalysts (e.g., FeCl₃ vs. Bi(OTf)₃) to minimize over-acylation or ring-opening.

- In-Situ Monitoring : Use TLC or LC-MS to track reaction progress and terminate at optimal conversion.

- Byproduct Identification : Isolate side products via preparative TLC and characterize them to infer mechanistic pathways (e.g., electrophilic vs. radical intermediates) .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Calculate activation energies for proposed reaction pathways (e.g., acetyl group substitution).

- Molecular Dynamics (MD) : Simulate solvent effects and catalyst interactions (e.g., Pd or Cu complexes) to optimize reaction conditions.

- Validation : Compare predicted regioselectivity (e.g., C4 vs. C6 substitution) with experimental outcomes using NOE NMR or X-ray crystallography .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing biological activity data of this compound analogs?

- Methodological Answer :

- Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (GraphPad Prism) and report 95% confidence intervals.

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, substituent electronegativity) with activity.

- Outlier Handling : Use Grubbs’ test to exclude anomalous data points and ensure reproducibility .

Q. How should researchers address discrepancies between theoretical and experimental yields in this compound synthesis?

- Methodological Answer :

- Mass Balance Analysis : Account for losses during workup (e.g., aqueous extraction, filtration).

- Side Reaction Quantification : Use GC-MS or NMR to estimate unreacted starting materials or dimerization byproducts.

- Replicate Experiments : Perform triplicate syntheses under identical conditions to assess variability .

Ethical and Reproducibility Standards

Q. What protocols ensure reproducibility in this compound research?

- Methodological Answer :

- Detailed Supplementary Materials : Provide step-by-step procedures, raw spectral data, and instrument calibration details (e.g., NMR shim settings).

- Open Data : Deposit crystallographic data in the Cambridge Structural Database (CSD) or spectral files in public repositories (e.g., Zenodo).

- Peer Review : Invite collaborators to replicate key findings using shared samples .

Q. How to ethically report negative or inconclusive results in studies involving this compound?

- Methodological Answer :

- Transparent Discussion : Describe experimental limitations (e.g., low catalyst turnover, solvent decomposition) in the "Results and Discussion" section.

- Data Archiving : Publish negative datasets in supplementary materials to guide future research.

- Conflict Declaration : Disclose funding sources or institutional biases that may influence data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.